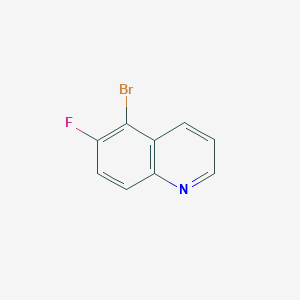

5-Bromo-6-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXRHNEJQGHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-6-fluoroquinoline chemical properties and structure

An In-depth Technical Guide to 5-Bromo-6-fluoroquinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the structural nuances, reactivity, and strategic applications that make this compound a valuable tool in modern synthesis.

Core Molecular Identity and Physicochemical Profile

This compound is a halogenated derivative of quinoline, a bicyclic aromatic heterocycle. Its fundamental identity is established by the following identifiers:

The strategic placement of the bromine and fluorine atoms on the quinoline core imparts unique electronic properties that are highly sought after in medicinal chemistry. The fluorine at position 6 acts as a bioisostere for a hydrogen atom but significantly alters the molecule's pKa and lipophilicity, which can enhance metabolic stability and cell permeability. The bromine at position 5 provides a versatile synthetic handle for introducing further molecular complexity.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of this compound. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [1] |

| Melting Point | 102-104 °C | [1] |

| SMILES | FC1=CC=C2N=CC=CC2=C1Br | [1] |

| Predicted XlogP | 3.0 | [2] |

| Monoisotopic Mass | 224.95894 Da | [2] |

The Structural Rationale: Understanding Reactivity

The structure of this compound is not merely a collection of atoms; it is a carefully arranged scaffold that dictates its chemical behavior.

-

Quinoline Core: The nitrogen atom in the quinoline ring is basic and can be protonated or act as a ligand. It deactivates the heterocyclic ring towards electrophilic substitution while activating it towards nucleophilic attack.

-

Fluorine at C6: As a highly electronegative atom, the fluorine substituent has a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the entire ring system, influencing the acidity of the C-H bonds and the overall reactivity.

-

Bromine at C5: The C5-Br bond is the primary site for synthetic modification. Bromine is an excellent leaving group in nucleophilic aromatic substitution and is ideally suited for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a cornerstone for library synthesis in drug discovery.

Synthetic Strategy: A Practical Approach

While multiple synthetic routes to substituted quinolines exist, a common and reliable strategy involves building the quinoline ring from a suitably substituted aniline precursor. This approach, often a variation of the Gould-Jacobs reaction, provides good control over the final substitution pattern.

Conceptual Synthesis Workflow

The diagram below outlines a logical, multi-step synthesis for this compound, starting from 3-bromo-4-fluoroaniline. This method is chosen for its reliability and the commercial availability of the starting materials.

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are essential. Based on data for similar isomers, this compound should be handled with care.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [3][4]* Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [4][5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a dark place at room temperature is recommended. [6]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its unique combination of a modifiable bromine handle and an electronically-tuning fluorine atom on the robust quinoline scaffold makes it an exceptionally valuable building block. Understanding its synthesis, reactivity, and spectroscopic properties empowers researchers to leverage its full potential in the rational design of novel pharmaceuticals and advanced functional materials.

References

- Mol-Instincts. (2024). This compound - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. [Link]

- PubChemLite. (n.d.). This compound (C9H5BrFN). [Link]

- PubChemLite. (n.d.). 5-bromo-6-fluoroisoquinoline (C9H5BrFN). [Link]

- PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. [Link]

- Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]

- PubChemLite. (n.d.). 6-bromo-5-fluoroquinoline (C9H5BrFN). [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-broMo-6-fluoroisoquinoline CAS#: 1239463-43-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-fluoroquinoline is a key heterocyclic building block in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into two main synthetic strategies: the construction of the quinoline core from a substituted aniline precursor and the direct functionalization of the pre-formed 6-fluoroquinoline scaffold. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a critical evaluation of the available methods.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinolines and their halogenated derivatives are privileged structures in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific substitution pattern of this compound, featuring a bromine atom at the C5 position and a fluorine atom at the C6 position, offers unique opportunities for molecular design and lead optimization. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide will provide a detailed exploration of the synthetic routes to access this valuable intermediate, empowering chemists to efficiently incorporate it into their drug discovery programs.

Retrosynthetic Analysis: Devising Pathways to this compound

A logical retrosynthetic analysis of this compound reveals two principal disconnection approaches, which form the basis of the synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of this compound highlighting two key disconnection strategies.

Disconnection A focuses on building the quinoline ring system from a suitably substituted aniline, specifically 4-bromo-3-fluoroaniline. This approach leverages classic named reactions for quinoline synthesis.

Disconnection B involves the direct bromination of a pre-existing 6-fluoroquinoline core. The success of this strategy hinges on the regioselectivity of the electrophilic aromatic substitution.

Pathway I: Construction of the Quinoline Core from 4-Bromo-3-fluoroaniline

The most direct and widely applicable method for the synthesis of this compound involves the cyclization of 4-bromo-3-fluoroaniline with a suitable three-carbon synthon. The Skraup reaction and its modifications are particularly well-suited for this transformation.

The Skraup Reaction: A Classic Approach to Quinoline Synthesis

The Skraup synthesis is a powerful method for constructing the quinoline ring by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a series of Michael addition, cyclization, and oxidation steps.

Sources

The Strategic Intermediate: A Technical Guide to 5-Bromo-6-fluoroquinoline for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel compounds. Among the vast arsenal of heterocyclic intermediates, halogenated quinolines stand out for their versatile reactivity and inherent biological relevance. This guide provides an in-depth technical overview of 5-Bromo-6-fluoroquinoline, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characterization, reactivity, and applications, offering field-proven insights to empower your research endeavors.

Core Molecular Attributes

A foundational understanding of a compound's basic properties is the first step in its effective utilization. This compound is a disubstituted quinoline with a strategic placement of a bromine atom and a fluorine atom on the benzo portion of the bicyclic system.

| Property | Value | Source |

| CAS Number | 107224-21-5 | [1] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Melting Point | 102-104 °C | [2] |

| Appearance | Typically a powder | [1] |

The presence of the fluorine atom at the 6-position is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions.

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following protocol is based on established methodologies for the synthesis of substituted quinolines, providing a self-validating system for its preparation. A key reference for the synthesis of this compound can be found in the Journal of Medicinal Chemistry, 1987, 30, p. 839. While the full detailed procedure from this specific article is not publicly available, a general and robust synthetic approach involves the Skraup synthesis or a modification thereof, starting from a suitably substituted aniline.

Conceptual Workflow for the Synthesis of this compound

Caption: Key cross-coupling reactions for the functionalization of this compound.

Applications in Drug Discovery and Materials Science

Halogenated quinolines are privileged scaffolds in drug discovery. The fluoroquinolone class of antibiotics, for example, is a testament to the power of this core structure. While specific biological data for this compound is not widely published, its structural motifs suggest significant potential in several therapeutic areas.

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors for the treatment of cancer and inflammatory diseases. This compound serves as a valuable starting material for the synthesis of libraries of compounds to be screened against various kinases.

-

Antibacterial Agents: The fluoroquinolone core is a well-established antibacterial pharmacophore that targets bacterial DNA gyrase and topoisomerase IV. The this compound scaffold can be elaborated to explore novel antibacterial agents with potentially improved activity against resistant strains.

-

Antiviral and Antiparasitic Agents: Quinolines have also shown promise as antiviral and antiparasitic drugs. The functionalization of this compound could lead to the discovery of new agents in these areas.

-

Organic Electronics: The rigid, planar structure of the quinoline ring system makes it an attractive candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo and fluoro substituents provide handles for tuning the electronic properties of the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is typically stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important and versatile building block for advanced chemical research. Its combination of a reactive bromine handle and a modulating fluorine substituent on the privileged quinoline scaffold makes it an invaluable intermediate for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its core properties, synthesis, characterization, reactivity, and potential applications to empower researchers in their pursuit of scientific innovation.

References

- ChemSynthesis. This compound.

Sources

A Technical Guide to the Solubility of 5-Bromo-6-fluoroquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-6-fluoroquinoline, a critical parameter for its application in pharmaceutical research and development. Given the limited availability of direct solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, established experimental protocols for its determination, and the key factors that influence its behavior in various solvent systems.

Introduction to this compound

This compound is a halogenated derivative of quinoline. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents with applications including anticancer, antimalarial, antiviral, and antiseptic properties[1]. The introduction of bromine and fluorine atoms can significantly modulate the physicochemical properties of the parent quinoline molecule, influencing its lipophilicity, metabolic stability, and target-binding interactions[2]. Understanding the solubility of this compound is paramount for its handling, formulation, and eventual bioavailability in preclinical and clinical studies[3].

Physicochemical Properties:

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFN | [4] |

| Molecular Weight | 226.048 g/mol | [4] |

| Melting Point | 102-104 ºC | [4] |

| Appearance | Pale-yellow to Yellow-brown Solid |

Principles Governing the Solubility of this compound

The solubility of a compound is a complex interplay between the solute and the solvent. The "like dissolves like" principle provides a fundamental framework for predicting solubility, where polar solutes are more soluble in polar solvents and non-polar solutes in non-polar solvents[5][6].

The Role of Polarity

This compound possesses both polar and non-polar characteristics. The quinoline core, with its aromatic system, contributes to its non-polar nature. The nitrogen atom in the heterocyclic ring and the electronegative fluorine and bromine atoms introduce polarity. The overall polarity of the molecule will dictate its solubility in a range of solvents. It is anticipated to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity.

The Influence of pH

The nitrogen atom in the quinoline ring is weakly basic, meaning it can be protonated in acidic conditions. This protonation leads to the formation of a charged species, which is generally more soluble in aqueous solutions[1][3]. Therefore, the pH of the aqueous medium is a critical factor influencing the solubility of this compound. The pKa of the compound, which is the pH at which 50% of the molecules are ionized, is a key parameter in predicting its pH-dependent solubility profile[7].

Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature[5]. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice[3]. However, the extent of this effect can vary depending on the specific solute-solvent system.

Effect of Molecular Size and Crystal Structure

Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility[3][5]. The arrangement of molecules in the solid-state, or its crystal lattice, also plays a crucial role. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Solubility

A precise and reproducible determination of solubility is essential for drug development. The following section outlines a robust experimental workflow for quantifying the solubility of this compound.

Experimental Workflow

The general workflow for determining the equilibrium solubility of a compound is depicted below. This process involves achieving a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute.

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant through a syringe filter.

-

Dilution: Dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

HPLC Method: An HPLC method with UV detection is often the preferred technique due to its specificity and sensitivity. A C18 column with a mobile phase of acetonitrile and water is a common starting point for quinoline derivatives[8].

-

UV-Vis Spectrophotometry: For a less complex matrix, UV-Vis spectrophotometry can be employed. A calibration curve of known concentrations of this compound in the solvent should be prepared to determine the concentration of the unknown sample[9].

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

High-Throughput Solubility Screening

For early-stage drug discovery, high-throughput methods can be employed to rapidly screen the solubility of this compound in a wide range of solvents and pH conditions. These methods often utilize smaller sample volumes and automated liquid handling systems.

Factors Influencing Experimental Outcomes

Several factors can impact the accuracy and reproducibility of solubility measurements.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of this compound.

-

Solid-State Form: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly influence solubility. The most stable polymorph will have the lowest solubility.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately controlled temperature is critical.

-

pH Measurement: For aqueous solubility measurements, the final pH of the saturated solution should be measured and reported.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for comparing solubility in different solvents and at various conditions.

Example Data Table:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | To be determined | To be determined |

| PBS | 25 | 7.4 | To be determined | To be determined |

| 0.1 M HCl | 25 | 1.0 | To be determined | To be determined |

| Ethanol | 25 | N/A | To be determined | To be determined |

| DMSO | 25 | N/A | To be determined | To be determined |

Interpreting this data will provide valuable insights into the biopharmaceutical properties of this compound, guiding formulation development and predicting its in vivo behavior.

Conclusion

References

- Carvaja, G., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.Pharmaceutical Research, 36(4), 60. [Link]

- 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354.PubChem. [Link]

- Al-Majed, A. A., Al-Warthan, A. A., & Al-Amrah, F. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue.Journal of Analytical Methods in Chemistry, 2014, 875794. [Link]

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

- Quinoline.Wikipedia. [Link]

- Solubility and Factors Affecting Solubility.Chemistry LibreTexts. [Link]

- Nagy, V., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.ACS Omega. [Link]

- Protocol for the synthesis of quinoline derivatives.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 22960-18-5: 8-bromo-6-fluoroquinoline | CymitQuimica [cymitquimica.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 5-Bromo-6-fluoroquinoline: An In-depth Technical Guide

This technical guide provides a detailed examination of the spectroscopic data for 5-bromo-6-fluoroquinoline, a key intermediate in the synthesis of novel quinolone antibacterials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the structure and purity of this compound.

Introduction

This compound serves as a critical building block in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. The precise placement of the bromo and fluoro substituents on the quinoline scaffold is paramount for the desired pharmacological activity and metabolic stability of the final drug candidates. Consequently, unambiguous structural elucidation through a combination of modern spectroscopic techniques is an indispensable step in the synthetic and quality control processes. This guide will delve into the causality behind the observed spectral features, providing a field-proven interpretation of the data.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | 8.85 | dd | 4.2, 1.5 |

| H-3 | 7.45 | dd | 8.4, 4.2 |

| H-4 | 8.40 | dd | 8.4, 1.5 |

| H-7 | 7.95 | d | 8.4 |

| H-8 | 7.70 | d | 8.4 |

Note: Data obtained from a synthesis reported in the Journal of Medicinal Chemistry.[1]

The downfield chemical shifts of all protons are characteristic of their location on an electron-deficient aromatic quinoline ring system.

-

H-2, H-3, and H-4: These protons on the pyridine ring exhibit a classic AMX spin system. H-2 is the most downfield due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets due to coupling to both H-3 (ortho coupling, J ≈ 8.4 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). Similarly, H-4 appears as a doublet of doublets from coupling to H-3 (ortho coupling, J ≈ 8.4 Hz) and H-2 (meta coupling, J ≈ 1.5 Hz). H-3 is a doublet of doublets due to ortho coupling to both H-2 and H-4 (J ≈ 4.2 Hz and 8.4 Hz, respectively).

-

H-7 and H-8: These protons on the benzene ring appear as doublets with a typical ortho coupling constant of approximately 8.4 Hz. The presence of the electron-withdrawing fluorine at C-6 and bromine at C-5 influences the chemical shifts of these protons.

Caption: Proton assignments on the quinoline ring.

¹³C NMR Spectroscopy

While the specific experimental ¹³C NMR data was not detailed in the primary reference, the expected chemical shifts can be predicted based on the structure and comparison with similar quinoline derivatives. The carbon signals would be influenced by the electronegativity of the nitrogen, fluorine, and bromine atoms, as well as the aromatic ring currents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~118 (d, J(C-F) large) |

| C-6 | ~158 (d, J(C-F) very large) |

| C-7 | ~120 (d, J(C-F) small) |

| C-8 | ~130 |

| C-8a | ~128 |

-

C-2 and C-4: These carbons are significantly deshielded due to their proximity to the nitrogen atom.

-

C-5 and C-6: The carbons directly bonded to the halogens will show the most significant effects. C-6, bonded to the highly electronegative fluorine, is expected to be the most downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). C-5, bonded to bromine, will also be shifted, and may show a smaller coupling to the fluorine (²JCF).

-

Other Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific shifts influenced by their position relative to the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single peak is expected for this compound. The chemical shift of this peak is diagnostic for a fluorine atom attached to an aromatic ring. The exact chemical shift was not provided in the reference, but for similar 6-fluoroquinolines, it is typically in the range of -110 to -120 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1620 | Strong | C=C and C=N stretching (aromatic ring) |

| 1450-1500 | Strong | Aromatic ring skeletal vibrations |

| 1200-1250 | Strong | C-F stretch |

| 800-900 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-Br stretch |

-

The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on an aromatic ring.

-

The strong absorptions in the 1450-1620 cm⁻¹ region are typical for the skeletal vibrations of the quinoline ring system.

-

A strong band is expected around 1200-1250 cm⁻¹ for the C-F stretching vibration.

-

The C-Br stretch is expected at a lower frequency, typically around 600 cm⁻¹.

-

The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 224.9589 | 225 |

| [M+2]⁺ | 226.9569 | 227 |

Note: The observed m/z values are based on the nominal mass.

The most characteristic feature of the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. The high-resolution mass spectrum would show a molecular ion peak very close to the calculated exact mass of 224.9589, further confirming the elemental composition of C₉H₅BrFN.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard one-pulse experiment is sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is typically used. Key parameters include a spectral width of ~200 ppm, an acquisition time of ~1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is used. The spectral width should be sufficient to cover the expected chemical shift range for aromatic fluorides.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent and infused into the source.

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-300).

Conclusion

The collective evidence from ¹H NMR, IR, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum, the specific vibrational frequencies in the IR spectrum, and the unique isotopic pattern in the mass spectrum all converge to unambiguously identify the compound. This comprehensive spectroscopic analysis is essential for ensuring the quality and identity of this important synthetic intermediate in the pursuit of new and effective antibacterial agents.

References

- Culbertson, T. P.; Mich, T. F.; Domagala, J. M.; Nichols, J. B.; Priebe, S.; Suto, M. J. Synthesis and in Vitro and in Vivo Antibacterial Activities of a Series of 5-Substituted and 6,8-Difluoro-7-(substituted-amino)quinolones. J. Med. Chem.1987, 30 (5), 839–845. [Link]

Sources

The Enduring Legacy of the Quinoline Scaffold: From Cinchona Bark to Modern Therapeutics

An in-depth technical guide or whitepaper on the core.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and enduring impact of substituted quinolines in the landscape of medicinal chemistry and drug development. We will delve into the historical context of their origins, explore the seminal synthetic methodologies that unlocked their therapeutic potential, and examine their evolution into a cornerstone of modern pharmacotherapy, with a forward look towards future innovations.

Part 1: The Genesis of a Privileged Scaffold - From Natural Remedy to Chemical Entity

The story of the quinoline ring system is intrinsically linked to the fight against malaria, one of humanity's oldest and most persistent infectious diseases. For centuries, the indigenous peoples of Peru utilized the bark of the Cinchona tree to treat fevers. This empirical knowledge was transmitted to Europe in the 17th century by Jesuit missionaries, and "Jesuit's powder" became the first effective treatment for malaria.

It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark, which they named quinine. This landmark achievement marked the beginning of a new era in medicine, where a natural product's therapeutic effect could be attributed to a specific chemical entity. However, the intricate molecular structure of quinine remained an enigma for several more decades.

The pivotal moment in the history of quinolines occurred in 1842 when Charles Gerhardt, through the harsh distillation of quinine with a strong alkali, obtained a novel oily substance. He named this compound "quinoline," a portmanteau of "quinine" and the Latin "oleum" (oil), signifying its origin. This was the first instance of the isolation of the parent quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The definitive structure of quinoline was later proposed by August Wilhelm von Hofmann and subsequently confirmed by Wilhelm Koenigs in the late 1870s. This structural elucidation was the catalyst that propelled the field of synthetic organic chemistry towards the creation of novel quinoline derivatives, forever changing the landscape of drug discovery.

Part 2: Foundational Synthetic Methodologies - Forging the Quinoline Core

The ability to synthetically construct the quinoline scaffold in the laboratory was a watershed moment, enabling chemists to move beyond the limitations of natural product isolation and create a vast array of substituted analogues. Several classical named reactions, developed in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis and are a testament to the ingenuity of early organic chemists.

One of the earliest and most direct methods for quinoline synthesis, the Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene. The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring. While effective, the Skraup synthesis is notoriously exothermic and can be difficult to control, a significant consideration in experimental design.

Experimental Protocol: A Generalized Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the aniline and the oxidizing agent (e.g., nitrobenzene).

-

Acid Addition: Concentrated sulfuric acid is added cautiously and dropwise to the stirred mixture, ensuring the temperature is controlled with an ice bath.

-

Glycerol Addition: Glycerol is then added slowly via the dropping funnel.

-

Heating: The reaction mixture is heated carefully to initiate the reaction. The temperature is then maintained to sustain a steady reflux.

-

Workup: After completion, the reaction mixture is cooled and poured onto ice. The resulting solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.

-

Purification: The crude product is then purified by steam distillation or recrystallization.

A more versatile and generally milder alternative to the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. This method allows for the synthesis of a broader range of substituted quinolines with greater control over the reaction conditions.

The Friedländer synthesis is a highly efficient and regioselective method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., an enolate-forming ketone or ester). The reaction is typically catalyzed by a base or an acid and proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

DOT Script for Friedländer Synthesis Workflow

Caption: Mechanism of action of fluoroquinolone antibiotics.

In recent decades, the quinoline scaffold has emerged as a promising platform for the development of novel anticancer agents. Their planar aromatic structure allows them to intercalate with DNA, while their ability to be functionalized at various positions enables the targeting of specific enzymes involved in cancer cell proliferation and survival.

-

Topoisomerase Inhibitors: The natural product camptothecin , a pentacyclic quinoline alkaloid, and its synthetic analogues, topotecan and irinotecan , are potent inhibitors of topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication. These drugs are widely used in the treatment of various cancers.

-

Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers. Several quinoline-based kinase inhibitors have been successfully developed and approved for clinical use. For example, lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer. Cabozantinib is a multi-kinase inhibitor that targets MET, VEGFR2, and RET, and is used to treat various cancers, including thyroid and kidney cancer.

Part 4: The Future of Substituted Quinolines

The versatility of the quinoline scaffold ensures its continued relevance in drug discovery. Current and future research efforts are focused on several key areas:

-

Combating Drug Resistance: Designing novel quinoline derivatives that can overcome existing resistance mechanisms in infectious pathogens and cancer cells.

-

New Therapeutic Targets: Exploring the activity of quinoline-based compounds against new biological targets for a wider range of diseases, including viral infections, neurodegenerative disorders, and inflammatory conditions.

-

Advanced Synthetic Methodologies: Developing more efficient, sustainable, and environmentally friendly methods for the synthesis of complex quinoline derivatives.

-

Targeted Drug Delivery: Incorporating the quinoline scaffold into targeted drug delivery systems to enhance efficacy and reduce off-target side effects.

From its humble origins in the bark of the Cinchona tree, the quinoline nucleus has evolved into one of the most privileged scaffolds in medicinal chemistry. Its remarkable journey from a traditional remedy to a cornerstone of modern therapeutics is a powerful illustration of the synergy between natural product chemistry, synthetic innovation, and biological discovery. The legacy of the quinoline scaffold is not only written in the annals of history but is actively being forged in the laboratories that are developing the next generation of life-saving medicines.

References

- The discovery of quinine and the quinoline nucleus. Source: Various historical and chemical literature. (A general historical reference, not a specific linkable article).

- Skraup synthesis of quinolines. Source: Wikipedia. URL: [Link]

- Doebner-von Miller reaction. Source: Wikipedia. URL: [Link]

- Friedländer synthesis. Source: Wikipedia. URL: [Link]

- The history of antimalarial drugs. Source: World Health Organization (WHO).

- Nalidixic acid and the development of fluoroquinolones. Source: Various medicinal chemistry textbooks and historical reviews.

- Camptothecin and its analogues. Source: National Cancer Institute (NCI). URL: [Link]

- Lapatinib. Source: National Cancer Institute (NCI). URL: [Link]

- Cabozantinib. Source: National Cancer Institute (NCI). URL: [Link]

potential biological activities of novel fluoroquinolone derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Novel Fluoroquinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroquinolones, a cornerstone of antibacterial therapy for decades, are experiencing a renaissance in drug discovery.[1][2][3] Beyond their established role in combating bacterial infections, novel derivatives of the fluoroquinolone scaffold are demonstrating a remarkable breadth of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7][8] This technical guide provides a comprehensive overview of these emerging therapeutic applications, delving into the underlying mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to identify and characterize these promising new agents. Detailed protocols for assessing antibacterial, cytotoxic, and topoisomerase-inhibiting activities are presented to equip researchers with the practical knowledge required to advance the development of next-generation fluoroquinolone-based therapeutics.

The Fluoroquinolone Scaffold: A Privileged Structure in Drug Discovery

The journey of quinolone antibiotics began with the discovery of nalidixic acid in the 1960s.[2][3] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, gave rise to the fluoroquinolone class, which exhibits broad-spectrum antibacterial activity.[9] The core structure, a 4-oxo-1,4-dihydroquinoline, has proven to be highly amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][10]

The classical antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][11][12] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones introduce double-stranded breaks, leading to bacterial cell death.[9][13] While this has been the primary therapeutic focus, researchers have uncovered that structural alterations to the fluoroquinolone core can shift their biological targets, leading to a diverse range of new therapeutic possibilities.[14][15]

Expanding Therapeutic Horizons: Novel Biological Activities of Fluoroquinolone Derivatives

Enhanced Antibacterial Activity and Overcoming Resistance

The rise of antibiotic resistance is a pressing global health crisis, necessitating the development of new antibacterial agents.[11] Novel fluoroquinolone derivatives are being designed to overcome existing resistance mechanisms, such as target site mutations and efflux pumps.[11][16] Modifications at the C-7 and N-1 positions of the quinolone ring have been particularly fruitful in generating compounds with improved activity against resistant Gram-positive and Gram-negative bacteria.[10][12] For instance, hybridization of the fluoroquinolone scaffold with other antibacterial pharmacophores has yielded molecules with dual modes of action, enhancing their potency and reducing the likelihood of resistance development.[12][16]

Anticancer Activity: A Paradigm Shift in Fluoroquinolone Research

A significant and exciting area of research is the repurposing of fluoroquinolones as anticancer agents.[1][4][17][18] This therapeutic potential stems from their ability to inhibit human topoisomerase II, an enzyme that is structurally similar to its bacterial counterparts and is a validated target for several clinically used chemotherapeutics like etoposide and doxorubicin.[14][17][19]

Mechanisms of Anticancer Action:

-

Topoisomerase II Inhibition: Novel fluoroquinolone derivatives have been shown to be potent inhibitors of human topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[4][14][18][20]

-

Cell Cycle Arrest: Many of these compounds can arrest the cell cycle at different phases, such as the G2/M or S phase, preventing cancer cell proliferation.[4][17][20]

-

Induction of Apoptosis: Fluoroquinolone derivatives can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4][17]

-

Kinase Inhibition: Some derivatives have been found to inhibit various protein kinases that are involved in cancer cell signaling pathways.[14][17]

Strategic modifications to the fluoroquinolone structure are crucial for converting their primary activity from antibacterial to anticancer.[14] For example, alterations at the C-7 position can enhance binding to human topoisomerase II, while modifications at the C-3 carboxylic acid group can also influence anticancer potency.[14]

Table 1: Anticancer Activity of Selected Novel Fluoroquinolone Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [4] |

| Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [4] |

| Norfloxacin Derivative 73 | MDA-MB-231 (Breast) | 1.52 | [4] |

| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [4] |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [4] |

| Ciprofloxacin-Chalcone Hybrid 97 | A549 (Lung) | 27.71 | [4] |

| Ciprofloxacin-Chalcone Hybrid 97 | HepG2 (Liver) | 22.09 | [4] |

| Moxifloxacin Derivative 13g | Mean GI50 (NCI-60) | 1.78 | [17] |

Antiviral and Anti-inflammatory Potential

The therapeutic applications of novel fluoroquinolones extend beyond bacteria and cancer. Several derivatives have demonstrated promising antiviral activity against a range of viruses, including HIV, herpes simplex virus, and human cytomegalovirus.[5][21][22] The proposed mechanisms of antiviral action include the inhibition of viral replication and interference with viral entry into host cells.[11][21]

Furthermore, certain fluoroquinolones exhibit immunomodulatory and anti-inflammatory effects.[6][7][8] They can modulate the production of inflammatory cytokines, such as TNF-α and interleukins, and inhibit the activation of key inflammatory signaling pathways like NF-κB.[6][8] This opens up possibilities for their use in treating inflammatory and autoimmune diseases.

Methodologies for Evaluating Biological Activities

Rigorous and standardized in vitro assays are essential for the discovery and development of novel fluoroquinolone derivatives. The following section provides detailed protocols for key experiments.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[25]

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the novel fluoroquinolone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

-

}

Workflow for MIC Determination.

In Vitro Cytotoxicity Assessment: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30] It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the novel fluoroquinolone derivative.

-

Remove the old media from the wells and add fresh media containing the different concentrations of the compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours.[26]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

}

Workflow for IC50 Determination via MTT Assay.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase II, which is a key mechanism of action for many anticancer fluoroquinolones.[31]

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

-

Add the novel fluoroquinolone derivative at various concentrations.

-

Initiate the reaction by adding purified human topoisomerase IIα or IIβ.[32]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and DNA Visualization:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.[32]

-

Separate the different forms of DNA (supercoiled, relaxed, and linear) using agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

-

Analysis:

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

-

Conclusion and Future Perspectives

Novel fluoroquinolone derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their chemical tractability allows for the development of derivatives with tailored biological activities, from potent antibacterials that can combat resistant pathogens to selective anticancer agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these compounds. As our understanding of the diverse biological activities of fluoroquinolones grows, so too does their potential to address some of the most challenging diseases of our time.

References

- The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). Molecules. [Link]

- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry. [Link]

- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). PubMed. [Link]

- Towards anticancer fluoroquinolones: A review article. (2020).

- Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone deriv

- Antiviral properties of quinolone-based drugs. (2001). PubMed. [Link]

- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (2009). Acta Poloniae Pharmaceutica. [Link]

- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2022). International Journal of Molecular Sciences. [Link]

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- The new fluoroquinolones: A critical review. (1999). The Canadian Journal of Infectious Diseases. [Link]

- Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). MDPI. [Link]

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019).

- Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. [Link]

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Pharmaceutics. [Link]

- Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. (2021). Scientific Reports. [Link]

- Methods for in vitro evaluating antimicrobial activity: A review. (2011). Journal of Pharmaceutical Analysis. [Link]

- Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Antibiotics. [Link]

- MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]

- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. (2023).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Anticancer activities of Fluoroquinolone derivatives and complexes. (n.d.).

- Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. (2014). European Journal of Medicinal Chemistry. [Link]

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Molecules. [Link]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

- Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. (2017). Journal of Toxicological Sciences. [Link]

- Methods for in vitro evaluating antimicrobial activity: A review. (2011).

- Immunomodulatory Activities of Fluoroquinolones. (2023).

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv

- In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative P

- Molecular Docking Study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial Properties of New Conjugate of Quinolone-. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

- Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. (2010). Current Protocols in Pharmacology. [Link]

- In vitro antimicrobial activity of newly synthesized compounds. (n.d.).

- Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. (1988).

- Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (2019). ACS Infectious Diseases. [Link]

- DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. (1996).

Sources

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative Pathogens | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. ijprajournal.com [ijprajournal.com]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. clyte.tech [clyte.tech]

- 31. researchgate.net [researchgate.net]

- 32. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Bromo-Fluoro-Quinolines: From Synthesis to Supramolecular Architecture

An in-depth technical guide by a Senior Application Scientist

Introduction: The Significance of Solid-State Structure in Quinolone Drug Development

Quinolines, particularly their halogenated derivatives, represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1][2][3][4] The introduction of bromine and fluorine atoms into the quinoline scaffold dramatically alters its electronic and steric properties, influencing lipophilicity, metabolic stability, and, most critically, its interaction with biological targets.[5][6][7]

However, the macroscopic properties and ultimate efficacy of a drug are not solely dictated by its molecular structure but also by the arrangement of these molecules in the solid state—the crystal structure. This three-dimensional architecture, governed by a delicate balance of intermolecular interactions, dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability.[8] For bromo-fluoro-quinolines, the interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions creates complex supramolecular assemblies that are fundamental to their function.[9]

This guide provides an in-depth exploration of the methodologies required to analyze these crystal structures, from the foundational step of obtaining high-quality single crystals to the advanced interpretation of crystallographic data and intermolecular forces.

Part 1: The Foundation – Synthesis and High-Quality Crystal Growth

The journey of crystal structure analysis begins not at the diffractometer, but in the synthesis flask and the crystallization vial. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the crystal.

A Note on Synthesis

While a detailed synthetic guide is beyond our present scope, understanding the origin of the material is crucial. Common routes to substituted quinolines include the Pfitzinger and Skraup reactions, which involve the cyclization of aniline precursors.[10] For example, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline can be synthesized via a Pfitzinger reaction starting from 2-amino-4-bromo-6-fluorobenzotrifluoride.[10]

Self-Validating Protocol: Post-synthesis, rigorous purification via column chromatography or recrystallization is mandatory. The purity should be confirmed by NMR and mass spectrometry before proceeding to crystallization, as impurities are a primary inhibitor of high-quality crystal growth.[11]

The Art and Science of Crystallization

Crystallization is a process of bringing a solute out of a supersaturated solution in a slow, controlled manner to form an ordered solid lattice.[12] The choice of method is dictated by the compound's solubility, stability, and the quantity of material available.[13]

Here we detail the most effective methods for obtaining single crystals of bromo-fluoro-quinolines.

A. Slow Solvent Evaporation

-

Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[12][13]

-

Protocol:

-

Prepare a near-saturated solution of the bromo-fluoro-quinoline in a suitable solvent (e.g., ethanol, dichloromethane, or acetone).

-

Filter the solution to remove any particulate impurities.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap containing small perforations (e.g., pierced parafilm) to slow the rate of evaporation.[14]

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

-

Causality: This method is simple and effective for moderately soluble, air-stable compounds. The slow rate is critical; rapid evaporation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.

B. Vapor Diffusion

-

Principle: An "anti-solvent" (a volatile solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility and causing crystallization.[11][14]

-

Protocol:

-

Dissolve the compound in a small volume of a "good" solvent (e.g., THF, chloroform) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer vial (e.g., a beaker or jar).

-

Add a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.[11]

-

Seal the outer vial and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, inducing crystal growth.

-

-

Causality: This is arguably the most successful technique, especially when only milligram quantities of the compound are available.[14] It provides exquisite control over the rate of supersaturation, often yielding high-quality, diffraction-ready crystals.

C. Slow Cooling

-

Principle: This technique leverages the common characteristic of solutes being more soluble in hot solvents than in cold ones. A saturated hot solution is allowed to cool slowly, causing the solute to crystallize out.[12][13]

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent heated just below its boiling point.[13]

-

Transfer the hot solution to a clean test tube and stopper it.

-

Place the test tube in an insulated container (e.g., a Dewar flask filled with hot water) to ensure a very slow cooling rate.[13]

-

Allow the apparatus to cool to room temperature over 24-48 hours.

-

-

Causality: The slow cooling rate is paramount to prevent the formation of small, poorly-formed crystals. This method is ideal for compounds that exhibit a significant change in solubility with temperature.

The choice of crystallization method is a critical decision point based on empirical observations of the compound's properties.

Caption: Decision workflow for selecting an appropriate crystallization technique.

| Technique | Principle | Advantages | Disadvantages | Best For |

| Slow Evaporation | Gradual removal of solvent to induce supersaturation.[13] | Simple setup, requires minimal equipment. | Difficult to control rate, not suitable for volatile compounds. | Air-stable compounds with moderate solubility.[13] |

| Slow Cooling | Decreasing temperature to reduce solubility in a saturated solution.[12] | Good for compounds with high temperature-dependent solubility. | Risk of rapid precipitation if cooling is not controlled. | Gram-scale quantities where solubility data is known. |

| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the compound solution.[14] | Excellent control, highly successful for small quantities.[11] | Requires careful selection of solvent/anti-solvent pair. | Milligram-scale crystallization of novel compounds.[14] |

| Solvent Layering | A layer of anti-solvent is carefully added on top of the compound solution.[14] | Simple setup for diffusion-based crystallization. | Interface can be easily disturbed, leading to poor crystals. | Milligram quantities of air or solvent-sensitive compounds.[13] |

Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice.

The Experimental Workflow

The process from a harvested crystal to a final structural model is a systematic, multi-step workflow. A detailed crystallographic analysis is crucial for understanding structure-activity relationships.[15]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection & Mounting:

-

Protocol: A suitable crystal (typically 0.1-0.3 mm, clear, with well-defined faces) is selected under a polarized light microscope. It is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Selecting a high-quality single crystal is the most critical step; a twinned or cracked crystal will yield poor or unsolvable diffraction data. Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

-

-

Data Collection:

-

Protocol: The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[15] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

-

Causality: A complete dataset requires collecting reflections from all possible crystal orientations. The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the distribution of electron density in the unit cell.

-

-

Structure Solution and Refinement:

-

Protocol: Specialized software (e.g., SHELXS, Olex2) is used to process the collected data.[6] The "phase problem" is solved using methods like direct methods or Patterson functions to generate an initial electron density map. Atoms are assigned to the electron density peaks, and their positions and displacement parameters are refined using a least-squares algorithm against the experimental data.

-

Causality: The solution phase provides an initial, approximate model of the structure. The refinement phase iteratively adjusts this model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment), resulting in a precise and accurate final structure.

-

Interpreting the Output: Key Crystallographic Data

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of structural information.

| Parameter | Description | Significance |

| Formula & Mwt | The chemical formula and molecular weight of the compound in the crystal. | Confirms the chemical identity of the crystallized species. |

| Crystal System | The classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Defines the basic symmetry of the unit cell. |

| Space Group | The specific symmetry operations (e.g., rotation, reflection) that describe the arrangement of molecules in the unit cell. | Determines the asymmetric unit and the packing arrangement. |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell box. | Defines the size and shape of the repeating lattice unit. |

| Z | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A key indicator of the quality of the refined structure; values < 5% are considered excellent. |

Part 3: Deciphering the Supramolecular Architecture

With the atomic coordinates determined, the focus shifts to analyzing the non-covalent interactions that assemble the molecules into a stable crystal lattice. For bromo-fluoro-quinolines, the halogen substituents play a dominant and fascinating role.

The Critical Role of Halogen Substituents

Bromine and fluorine atoms are not mere decorations; they are key directors of crystal packing. Their distinct electronic properties give rise to different types of interactions.

| Interaction Type | Fluorine-Mediated | Bromine-Mediated | Nature & Significance |

| Halogen Bonding | Very weak or non-existent. | Strong and highly directional (C–Br···X). | Bromine's electropositive σ-hole allows it to act as a Lewis acid, forming strong, stabilizing interactions with Lewis bases (e.g., N, O).[9] |